[4-(4-ETHOXYBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Overview
Description
[4-(4-ETHOXYBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. . This compound features a unique structure that includes a thieno[2,3-c]pyrazole core, a piperazine ring, and a trifluoromethyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of [4-(4-ETHOXYBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
[4-(4-ETHOXYBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, and α,β-unsaturated carbonyl compounds . Major products formed from these reactions include substituted pyrazoles and pyrazolines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development . In industry, it is used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [4-(4-ETHOXYBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to [4-(4-ETHOXYBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE include other pyrazole derivatives such as 1-aryl-3,4,5-substituted pyrazoles and pyrazole-sulfonamide derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the thieno[2,3-c]pyrazole core, piperazine ring, and trifluoromethyl group in this compound sets it apart from other pyrazole derivatives and contributes to its distinct properties .
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2S/c1-3-30-15-6-4-14(5-7-15)13-27-8-10-28(11-9-27)19(29)17-12-16-18(21(22,23)24)25-26(2)20(16)31-17/h4-7,12H,3,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOFQAJGJBLRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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